(R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride
CAS No.:
Cat. No.: VC13819839
Molecular Formula: C11H18ClN
Molecular Weight: 199.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18ClN |
|---|---|
| Molecular Weight | 199.72 g/mol |
| IUPAC Name | 2-methyl-1-(2-methylphenyl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H17N.ClH/c1-8(2)11(12)10-7-5-4-6-9(10)3;/h4-8,11H,12H2,1-3H3;1H |
| Standard InChI Key | HTCVXLSPCQGFPQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(C(C)C)N.Cl |
| Canonical SMILES | CC1=CC=CC=C1C(C(C)C)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a chiral center at the C1 position of the propanamine chain, conferring (R)-configuration. The ortho-tolyl group introduces steric hindrance, influencing its binding affinity in biological systems. Key structural descriptors include:
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IUPAC Name: (1R)-2-methyl-1-(2-methylphenyl)propan-1-amine hydrochloride.
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InChI Key: .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 199.72 g/mol | |
| Melting Point | ~200–210°C (estimated) | |
| Solubility | Soluble in polar solvents |
The hydrochloride salt enhances stability and aqueous solubility, critical for pharmacological applications .
Synthesis and Manufacturing
Enantioselective Synthesis
Synthetic routes prioritize chiral purity due to the compound’s pharmacological relevance:
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Chiral Pool Synthesis: Utilizes naturally occurring chiral precursors to introduce stereochemistry.
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Asymmetric Catalysis: Employ catalysts like Rh₂(esp)₂ to achieve high enantiomeric excess (ee) in reductive amination .
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Grignard Reactions: Alkylation of o-tolylmagnesium bromide with chiral propanamine intermediates .
Industrial Scalability
Industrial production leverages continuous flow systems to optimize yield (typically 70–85%) and reduce waste . Key challenges include minimizing racemization during salt formation .
Biological Activity and Mechanisms
Neurotransmitter Modulation
The compound’s primary amine interacts with monoamine transporters, influencing serotonin and dopamine reuptake . Studies suggest potential antidepressant effects via inhibition .
Enzyme Interactions
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Monoamine Oxidase (MAO) Inhibition: Structural analogs show moderate MAO-B inhibition, suggesting utility in neurodegenerative diseases .
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Receptor Binding: Affinity for -adrenergic receptors may explain sedative effects in preclinical models .
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
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Antidepressants: Preclinical trials highlight serotonin-norepinephrine reuptake inhibition (SNRI) activity .
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Anxiolytics: Animal models show reduced anxiety-like behaviors at doses of 10–20 mg/kg .
Organic Synthesis
The compound serves as a chiral building block for:
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Asymmetric Catalysts: Ligands in transition-metal catalysis .
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Peptide Mimetics: Backbone modifications to enhance bioavailability .
Comparative Analysis with Structural Analogs
The ortho-tolyl group’s steric effects uniquely enhance target specificity compared to meta- and para-isomers .
Analytical Characterization
Spectroscopic Methods
Chromatography
HPLC methods (C18 column, 70:30 MeOH/H₂O) achieve >98% purity, critical for pharmacological studies .
| Hazard | Precaution |
|---|---|
| Skin Irritant | Wear nitrile gloves, lab coat |
| Eye Damage | Use safety goggles |
| Inhalation Risk | Fume hood required |
Future Research Directions
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